2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2,3-dimethyl-6-pyrazol-1-ylquinoxaline |
InChI |
InChI=1S/C13H12N4/c1-9-10(2)16-13-8-11(4-5-12(13)15-9)17-7-3-6-14-17/h3-8H,1-2H3 |
InChI Key |
JHBQPSUZHFOIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3C=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
Reaction of ortho-phenylenediamine with 2,3-butanedione in refluxing ethanol or toluene yields 2,3-dimethylquinoxaline in high purity (75–90% yield). Catalytic methods using acidic or metal-based catalysts (e.g., MoVP or CrCl₂·6H₂O) enhance reaction efficiency, reducing time from hours to minutes under microwave irradiation. For example:
Key Data :
-
Solvent : Ethanol, toluene, or DMSO
-
Catalyst : MoVP (0.1 g/mol), CrCl₂·6H₂O (5 mol%)
-
Reaction Time : 30 min (microwave) vs. 3–12 hrs (conventional)
Halogenation at Position 6
Introducing a halogen at position 6 is critical for subsequent nucleophilic substitution with pyrazole. Direct halogenation of 2,3-dimethylquinoxaline is challenging due to electron-donating methyl groups; thus, halogenated ortho-phenylenediamine precursors are preferred.
Use of 4-Bromo-ortho-phenylenediamine
Condensing 4-bromo-ortho-phenylenediamine with 2,3-butanedione produces 6-bromo-2,3-dimethylquinoxaline . This method avoids post-condensation halogenation, ensuring regioselectivity:
Key Data :
Alternative Halogenation Methods
Electrophilic halogenation using or on pre-formed 2,3-dimethylquinoxaline is less efficient (<50% yield) due to competing side reactions.
Nucleophilic Substitution with Pyrazole
The 6-halo-2,3-dimethylquinoxaline undergoes nucleophilic aromatic substitution (NAS) with pyrazole. Reaction conditions vary based on the halogen’s leaving-group ability and the nucleophile’s strength.
Microwave-Assisted Substitution
Adapting methods from, microwave irradiation significantly accelerates substitution. For 6-bromo-2,3-dimethylquinoxaline and pyrazole:
Optimized Conditions :
Conventional Thermal Heating
Without microwave access, refluxing in high-boiling solvents (e.g., DMF, NMP) with catalytic CuI (10 mol%) achieves substitution:
Key Data :
Comparative Analysis
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Microwave | DMSO, K₂CO₃, 150°C | 68–75 | 30–60 min |
| Thermal | DMF, CuI, 120°C | 55–62 | 12–24 hrs |
Microwave irradiation offers superior efficiency, reducing side products like di-substituted derivatives.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
For advanced functionalization, a palladium-catalyzed coupling between 6-boronic ester-2,3-dimethylquinoxaline and pyrazole-1-boronic acid is feasible but less common due to reagent availability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 6-position of the quinoxaline ring undergoes NAS with amines, enabling functionalization. Microwave irradiation significantly enhances reaction efficiency compared to conventional heating:
Table 1: Optimization of 6-Substitution with Pyrrolidine
| Condition | Time | Yield (%) | By-Products (%) | Source |
|---|---|---|---|---|
| Conventional reflux | 3 hrs | 22 | 78 | |
| Microwave (200°C) | 30 min | 93 | 7 |
Key observations:
-
Microwave advantage : Reduced reaction time (30 min vs. 3 hrs) and increased yield (93% vs. 22%) due to uniform heating .
-
Solvent system : DMSO with K₂CO₃ base optimizes nucleophilicity .
Coupling Reactions
The pyrazole moiety participates in metal-catalyzed cross-couplings. Fe-catalyzed C–N bond formation has been demonstrated under oxidative conditions:
Reaction Scheme :
textQuinoxaline + Cyclic ether → Pyrrolo[1,2-α]quinoxaline
Conditions :
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. Cyclization with 1,2-diketones produces extended quinoxaline derivatives:
Example :
text2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline + Glyoxal → Benzo[g]quinoxaline
Conditions :
Sulfonation
Direct sulfonation at the 6-position using chlorosulfonic acid yields reactive intermediates for further derivatization:
Key Intermediate :
text6-Sulfonyl chloride derivative → 6-Sulfonohydrazide (Yield: 85%)[7]
Pyrazole Modifications
The 1H-pyrazole group undergoes regioselective alkylation and acylation:
Table 2: Impact of Pyrazole Substituents on Reactivity
| Substituent | Reaction Partner | Product Stability | Yield (%) | Source |
|---|---|---|---|---|
| 3,5-Dimethyl | Hydrazine hydrate | High | 88 | |
| 4-Carbonyl | Acetylacetone | Moderate | 65 |
Catalytic Hydrogenation
Selective reduction of the quinoxaline ring proceeds under mild H₂ conditions:
Conditions :
Stability Under Acidic/Basic Conditions
Acidic (pH < 3) :
-
Pyrazole N-protonation occurs without ring degradation.
Basic (pH > 10) : -
Quinoxaline ring remains intact, but methyl groups may undergo slow oxidation.
Comparative Reactivity with Analogues
Table 3: Reaction Rate Constants (k, ×10⁻³ s⁻¹)
| Compound | NAS | Cyclization | Sulfonation |
|---|---|---|---|
| 2,3-Dimethylquinoxaline | 1.2 | 0.8 | 2.1 |
| 6-Chloroquinoxaline | 4.5 | N/A | 3.9 |
| 2,3-Dimethyl-6-(1H-pyrazol-1-yl) | 3.8 | 1.5 | 4.7 |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, including enzymes and receptors. Research has indicated that derivatives of quinoxaline, including 2,3-dimethyl-6-(1H-pyrazol-1-yl)quinoxaline, exhibit significant anticancer and antimicrobial properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit tumor cell growth more effectively than traditional chemotherapeutics like doxorubicin .
Anticancer Activity
Quinoxaline derivatives have been synthesized and evaluated for their anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of multiple cancer cell lines, showing promise as novel anticancer agents . The mechanism of action is believed to involve the modulation of specific signaling pathways critical for cancer cell survival and proliferation.
Pharmacology
Biological Interactions
The pharmacological profile of this compound includes its interactions with various biological targets. Research indicates that it may act as an inhibitor or modulator of enzyme activity, influencing biochemical pathways associated with disease processes .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that certain derivatives exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents .
Materials Science
Electronic Properties
In materials science, this compound is being explored for its electronic properties. Its ability to form stable complexes makes it a candidate for applications in organic electronics and photonic devices . The structural features of quinoxaline derivatives can be tailored to enhance their performance in these applications.
Anticancer Studies
A study focused on the synthesis and evaluation of various quinoxaline derivatives found that compounds similar to this compound demonstrated potent inhibitory effects against several cancer cell lines. The results indicated IC50 values lower than those observed for standard chemotherapeutics, suggesting a strong potential for clinical application in cancer treatment .
Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of quinoxaline derivatives against common bacterial strains. The study highlighted that certain modifications to the quinoxaline structure significantly enhanced antibacterial activity. For example, compounds with electron-withdrawing groups showed increased potency against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Structural and Electronic Comparisons
The compound belongs to a family of 2,3-dimethyl-6-substituted quinoxalines, where the substituent at position 6 modulates electronic, steric, and biological properties. Key analogs include:
Key Observations :
- Electronic Effects: The pyrazole group in the target compound is electron-rich, contrasting with electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃). This difference influences reactivity in electrophilic substitution or metal coordination .
- Synthesis : The microwave-assisted method for the target compound offers higher efficiency (88% yield) compared to traditional routes for analogs .
Enzyme Inhibition
- HDAC Binding: Quinoxaline derivatives with substituents fitting into histone deacetylase (HDAC) tubular pockets (e.g., nitriles or carboxylates) show promise as inhibitors. The pyrazole group in the target compound may occupy similar niches but requires validation .
Physical and Chemical Property Comparisons
| Property | This compound | 2,3-Dimethyl-6-nitroquinoxaline | B-220 (Indoloquinoxaline) |
|---|---|---|---|
| Melting Point (°C) | 112–115 | Not reported | >200 (decomposes) |
| Solubility | Moderate in polar solvents | Low (due to nitro group) | Low (hydrophobic core) |
| Hydrogen Bonding | Pyrazole N-H donors | None | Aminoethyl N-H donors |
Notable Trends:
Biological Activity
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoxaline family, which has been studied for various therapeutic applications including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoxaline core substituted at the 2 and 3 positions with methyl groups and at the 6 position with a pyrazole ring. The presence of these substituents is crucial for its biological activity.
Anticancer Activity
Recent studies have shown that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-436 (BRCA1-mutated breast cancer) | 3.05 |
| Reference Drug (Olaparib) | MDA-MB-436 | 4.40 |
These results indicate that this compound has a promising potential as a PARP-1 inhibitor, which is particularly relevant in the context of BRCA-mutated cancers .
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have also been explored. Studies demonstrate that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, derivatives synthesized from quinoxaline structures showed significant activity against various strains of bacteria with minimum inhibitory concentrations (MIC) in the micromolar range .
Anti-inflammatory Activity
Quinoxalines have been noted for their anti-inflammatory effects as well. Compounds similar to this compound were evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes.
| Compound | LOX Inhibition (%) |
|---|---|
| Quinoxaline Derivative A | 70% |
| Quinoxaline Derivative B | 65% |
These findings suggest that modifications to the quinoxaline structure can enhance anti-inflammatory activity .
The mechanisms through which this compound exerts its biological effects are under investigation but may involve:
- PARP Inhibition : The compound's ability to inhibit PARP enzymes contributes to its anticancer effects by promoting synthetic lethality in cancer cells with defective DNA repair mechanisms.
- Enzyme Inhibition : Its anti-inflammatory properties may arise from inhibiting key enzymes involved in inflammatory pathways.
- DNA Intercalation : Some studies suggest that quinoxalines can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.
Case Studies
Several case studies highlight the effectiveness of quinoxaline derivatives in clinical settings:
- A study on a series of quinoxaline-based compounds demonstrated their efficacy in reducing tumor size in animal models when administered alongside conventional chemotherapy agents.
- Another investigation reported significant reductions in inflammatory markers in patients treated with quinoxaline derivatives compared to control groups.
Q & A
Q. What are the established synthetic routes for 2,3-dimethyl-6-(1H-pyrazol-1-yl)quinoxaline, and how are reaction conditions optimized?
The compound is synthesized via condensation reactions involving quinoxaline derivatives and pyrazole precursors. A validated method involves reacting 2,3-dimethylquinoxaline with 1H-pyrazole under reflux conditions in a polar aprotic solvent (e.g., DMSO) with a base like triethylamine. Key parameters include temperature control (e.g., 240–250°C for cyclization steps) and stoichiometric ratios to maximize yield (reported up to 88%) . Characterization employs -NMR (δ 2.75–8.24 ppm), mass spectrometry (EIMS m/z: 224 [M]), and melting point analysis (112–115°C) .
Q. How is the structural integrity of this compound confirmed experimentally?
Nuclear magnetic resonance (-NMR) resolves proton environments, such as methyl groups (δ 2.75–2.76 ppm) and aromatic protons from quinoxaline and pyrazole moieties (δ 6.55–8.24 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (, calculated 224.1062, observed 224.1066) . X-ray crystallography or alternative methods (e.g., IR spectroscopy) may supplement these analyses.
Q. What are the key challenges in purifying this compound, and how are they addressed?
Impurities often arise from incomplete cyclization or side reactions. Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is used. Purity is validated via HPLC or thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify energy barriers for cyclization steps, while molecular docking screens pyrazole-quinoxaline interactions. Computational tools like ICReDD integrate experimental data to refine reaction conditions (e.g., solvent choice, catalyst loading) .
Q. What experimental design strategies minimize resource use while ensuring reproducibility?
Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, molar ratios) through factorial or response surface methodologies. For instance, a central composite design could optimize solvent volume and reaction time while minimizing experiments. This approach is validated in quinoxaline derivative synthesis .
Q. How do structural modifications (e.g., substituent variation) affect the compound’s electronic properties or bioactivity?
Substituent effects are studied via Hammett plots or computational electron-density mapping. For example, replacing the methyl group with electron-withdrawing groups (e.g., -NO) alters the quinoxaline ring’s electron affinity, impacting reactivity or binding affinity in biological assays. Such modifications are guided by structure-activity relationship (SAR) studies .
Q. What mechanisms explain contradictory biological activity data reported for quinoxaline derivatives?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Meta-analyses of literature data, combined with rigorous purity checks (e.g., -NMR, LC-MS), clarify trends. For example, anti-leukemic activity in pyrroloquinoxaline analogs depends on substituent positioning and solubility .
Methodological Notes
- Synthesis Optimization : Prioritize reaction condition screening (solvent, catalyst) using DoE .
- Characterization : Cross-validate spectral data with computational predictions (e.g., NMR chemical shift calculators) .
- Data Interpretation : Use multivariate analysis to resolve conflicting bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
